molecular formula C24H34O5 B13845260 Cortexolone-21-propionate

Cortexolone-21-propionate

Cat. No.: B13845260
M. Wt: 402.5 g/mol
InChI Key: WREGFCMXQZDLER-PDUMRIMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cortexolone-21-propionate is synthesized through esterification of cortexolone. The process involves the reaction of cortexolone with propionic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cortexolone-21-propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C24H34O5/c1-4-21(27)29-14-20(26)24(28)12-9-19-17-6-5-15-13-16(25)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,28H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1

InChI Key

WREGFCMXQZDLER-PDUMRIMRSA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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